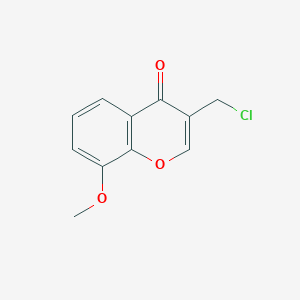
1-(2-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-(2-(azetidin-3-iloxi)fenil)etanona es un compuesto químico con la fórmula molecular C11H14ClNO2 y un peso molecular de 227,69 g/mol . Este compuesto se caracteriza por la presencia de un anillo de azetidina, que es un heterociclo de cuatro miembros que contiene nitrógeno, unido a un anillo de fenilo a través de un enlace de etanona. La forma de sal de clorhidrato mejora su solubilidad en agua, lo que lo hace más adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 1-(2-(azetidin-3-iloxi)fenil)etanona generalmente implica la reacción de 2-(azetidin-3-iloxi)benzaldehído con un agente acetilante adecuado en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr la máxima eficiencia. Se emplean pasos de purificación, que incluyen recristalización y cromatografía, para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1-(2-(azetidin-3-iloxi)fenil)etanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden emplear nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de diversos derivados de azetidina.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-(2-(azetidin-3-iloxi)fenil)etanona tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-(2-(azetidin-3-iloxi)fenil)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de azetidina puede imitar la estructura de sustratos naturales, lo que permite que el compuesto se una a los sitios activos y module la actividad biológica. Esta interacción puede conducir a la inhibición o activación de vías específicas, lo que resulta en los efectos terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-(azetidin-1-il)fenil)etanona: Estructura similar pero con el anillo de azetidina unido en una posición diferente en el anillo de fenilo.
3-(2-alcoxi-1-hidroxietil)azetidin-2-onas: Compuestos con anillos de azetidina similares pero diferentes sustituyentes.
Singularidad
El clorhidrato de 1-(2-(azetidin-3-iloxi)fenil)etanona es único debido a su patrón específico de sustitución y la presencia del enlace de etanona, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
1956382-39-0 |
|---|---|
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
1-[2-(azetidin-3-yloxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3;1H |
Clave InChI |
GPFGNBIWZSRION-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)






![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)


![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)


